This compound is classified under heterocyclic compounds, specifically pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms.
The synthesis of 2-Phenylpyrimidine-5-carboximidamide hydrochloride typically involves several steps:
The reaction conditions, such as temperature, solvent, and pH, play crucial roles in determining the yield and purity of the final product. For instance, reactions are often carried out in polar solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
The molecular structure of 2-Phenylpyrimidine-5-carboximidamide hydrochloride can be described as follows:
The structural formula can be represented as:
2-Phenylpyrimidine-5-carboximidamide hydrochloride participates in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for further studies.
The mechanism of action of 2-Phenylpyrimidine-5-carboximidamide hydrochloride involves its interaction with biological targets:
Experimental studies often utilize techniques such as surface plasmon resonance or fluorescence spectroscopy to elucidate these interactions quantitatively.
The physical and chemical properties of 2-Phenylpyrimidine-5-carboximidamide hydrochloride include:
These properties are critical for determining the handling, storage, and application protocols in laboratory settings.
2-Phenylpyrimidine-5-carboximidamide hydrochloride has several significant applications:
Research continues into expanding its applications across different scientific disciplines due to its versatile chemical nature and potential efficacy in drug development.
2-Phenylpyrimidine-5-carboximidamide hydrochloride (CAS 122773-94-8) belongs to a therapeutically significant class of N-heterocyclic compounds characterized by a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3. Its molecular framework (C₁₁H₁₁ClN₄, MW 234.68 g/mol) features three critical moieties: a phenyl group at position 2, a carboximidamide group at position 5, and a hydrochloride salt enhancing solubility [1] [3]. The canonical SMILES representation (C1=CC=C(C=C1)C2=NC=C(C=N2)C(=N)N) underscores its aromaticity and electronic distribution, which facilitate target binding [3]. Pyrimidine derivatives exhibit broad bioactivity due to their structural mimicry of endogenous purines and pyrimidines, enabling interactions with enzymatic active sites. Specifically, the carboximidamide group (-C(=N)NH₂) serves as a hydrogen-bond donor/acceptor, crucial for molecular recognition in antifungal targeting [3] [6].
Table 1: Molecular Descriptors of 2-Phenylpyrimidine-5-carboximidamide Hydrochloride
Property | Value |
---|---|
IUPAC Name | 2-phenylpyrimidine-5-carboximidamide hydrochloride |
Molecular Formula | C₁₁H₁₁ClN₄ |
Molecular Weight | 234.68 g/mol |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 (imidamide) + 1 (HCl) |
Topological Polar Surface Area | 76.3 Ų |
Aromatic Heavy Atoms | 12 |
Structurally analogous derivatives like ethyl 2-phenylpyrimidine-5-carboxylate (CAS 85386-14-7, C₁₃H₁₂N₂O₂) and 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxamide (EVT-15190686, C₁₂H₉F₂N₃O) demonstrate how scaffold modifications influence drug-like properties. Ethyl ester variants exhibit higher logP values (~2.28), enhancing membrane permeability, while difluoromethyl substitutions increase electrophilicity for covalent target engagement [7] [9]. These structural nuances position 2-phenylpyrimidine-5-carboximidamide as a versatile pharmacophore for optimizing antifungal potency and metabolic stability [6].
The evolution of antifungal agents has been driven by limitations in existing drug classes: polyenes (e.g., amphotericin B) cause nephrotoxicity, azoles show drug interactions, and flucytosine faces rapid resistance [2] . Carboximidamide derivatives emerged as promising scaffolds due to their dual functionality: the imidamide group mimics transition states in enzymatic reactions, while the pyrimidine ring enables π-stacking with target proteins. Early research focused on pyrimidine antimetabolites like flucytosine (5-FC), which inhibits DNA/RNA synthesis after conversion to 5-fluorouracil. However, its narrow spectrum (limited to Candida and Cryptococcus) and resistance development necessitated new structural classes .
In the 2020s, systematic optimization of 2-phenylpyrimidine-5-carboximidamide derivatives addressed these gaps. Gao et al. (2024) applied "scaffold hopping" from lead compound YW-01, synthesizing derivatives with enhanced CYP51 inhibition [6]. Key modifications included:
Compound C6 from this series demonstrated superior activity against seven clinically relevant fungi (including azole-resistant Candida auris), outperforming fluconazole in MIC assays by 8- to 16-fold. Crucially, it maintained low cytotoxicity in hepatic cell lines, validating carboximidamides as viable candidates for overcoming toxicity limitations of legacy antifungals [6]. Parallel developments saw carboximidamide analogues repurposed for antiparasitic therapy, leveraging similar inhibition of sterol biosynthesis pathways in Trypanosoma and Leishmania species .
The therapeutic efficacy of 2-phenylpyrimidine-5-carboximidamide derivatives stems from their selective inhibition of essential fungal pathways, primarily cytochrome P450-dependent enzymes (CYP51) and tubulin polymerization.
CYP51 (Lanosterol 14α-Demethylase)
CYP51 catalyzes a key step in ergosterol biosynthesis: the oxidative removal of 14α-methyl groups from lanosterol. Ergosterol maintains membrane fluidity, barrier function, and enzyme activity in fungi. By binding CYP51’s heme cofactor, 2-phenylpyrimidine-5-carboximidamide derivatives disrupt this process, leading to toxic methylsterol accumulation and membrane instability [6]. Unlike azoles (e.g., fluconazole), which form nonproductive complexes with CYP51, carboximidamides like compound C6 exhibit a unique binding mode:
Tubulin
Select carboximidamide derivatives also inhibit tubulin polymerization, disrupting mitosis and intracellular transport in fungi. While less characterized than CYP51 inhibition, tubulin targeting complements ergosterol biosynthesis disruption, particularly against molds like Aspergillus . This dual-target potential mirrors griseofulvin’s mechanism but with broader spectrum coverage .
Table 2: Comparative Target Vulnerabilities in Antifungal Therapy
Molecular Target | Biological Role | Inhibition Consequence | Therapeutic Class |
---|---|---|---|
CYP51 | Ergosterol biosynthesis | Membrane integrity loss, cell lysis | Azoles, Carboximidamides |
Tubulin | Mitotic spindle assembly | Impaired cell division | Griseofulvin |
Squalene epoxidase | Early ergosterol synthesis | Squalene accumulation | Allylamines |
β-(1,3)-D-glucan synthase | Cell wall formation | Osmotic instability | Echinocandins |
Emerging Target: Pyrimidine Biosynthesis
Recent studies highlight orotomides (e.g., olorofim), which inhibit dihydroorotate dehydrogenase (DHODH) in de novo pyrimidine synthesis. Though distinct mechanistically, 2-phenylpyrimidine-5-carboximidamide’s scaffold shares structural motifs with orotomides, suggesting potential cross-target activity. This positions it within a new wave of antifungals exploiting nucleotide metabolism, critical for resistant infections [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1